1-Octadecyl Lysophosphatidic Acid
1-Octadecyl Lysophosphatidic Acid
1-Octadecyl lysophosphatidic acid (1-octadecyl LPA) is a LPA analog containing stearic acid at the sn-1 position. LPA binds to one of five different G protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. Alkyl ether-linked LPA derivatives have a higher platelet aggregating activity than the acyl derivatives, most likely stemming from an alkyl-specific LPA receptor. For example, 1-octadecyl LPA has a platelet aggregating EC50 value of 9 nM versus 1-octadecanoyl LPA which has an EC50 value of 177 nM.
Lysopa(18:0E/0:0), also known as lysopa(18:0E), belongs to the class of organic compounds known as monoalkylglycerophosphates. Monoalkylglycerophosphates are compounds containing glycerophosphate moiety attached to an fatty acyl chain through an ether bond. Lysopa(18:0E/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lysopa(18:0E/0:0) has been detected in multiple biofluids, such as feces and blood. Within the cell, lysopa(18:0E/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. In humans, lysopa(18:0E/0:0) is involved in plasmalogen synthesis pathway.
Lysopa(18:0E/0:0), also known as lysopa(18:0E), belongs to the class of organic compounds known as monoalkylglycerophosphates. Monoalkylglycerophosphates are compounds containing glycerophosphate moiety attached to an fatty acyl chain through an ether bond. Lysopa(18:0E/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lysopa(18:0E/0:0) has been detected in multiple biofluids, such as feces and blood. Within the cell, lysopa(18:0E/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. In humans, lysopa(18:0E/0:0) is involved in plasmalogen synthesis pathway.
Brand Name:
Vulcanchem
CAS No.:
52977-29-4
VCID:
VC21100025
InChI:
InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25)
SMILES:
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O
Molecular Formula:
C21H45O6P
Molecular Weight:
424.6 g/mol
1-Octadecyl Lysophosphatidic Acid
CAS No.: 52977-29-4
Cat. No.: VC21100025
Molecular Formula: C21H45O6P
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Octadecyl lysophosphatidic acid (1-octadecyl LPA) is a LPA analog containing stearic acid at the sn-1 position. LPA binds to one of five different G protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. Alkyl ether-linked LPA derivatives have a higher platelet aggregating activity than the acyl derivatives, most likely stemming from an alkyl-specific LPA receptor. For example, 1-octadecyl LPA has a platelet aggregating EC50 value of 9 nM versus 1-octadecanoyl LPA which has an EC50 value of 177 nM. Lysopa(18:0E/0:0), also known as lysopa(18:0E), belongs to the class of organic compounds known as monoalkylglycerophosphates. Monoalkylglycerophosphates are compounds containing glycerophosphate moiety attached to an fatty acyl chain through an ether bond. Lysopa(18:0E/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lysopa(18:0E/0:0) has been detected in multiple biofluids, such as feces and blood. Within the cell, lysopa(18:0E/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. In humans, lysopa(18:0E/0:0) is involved in plasmalogen synthesis pathway. |
|---|---|
| CAS No. | 52977-29-4 |
| Molecular Formula | C21H45O6P |
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | (2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate |
| Standard InChI | InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25) |
| Standard InChI Key | HUUYDUFSUADEJQ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O |
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